Selective Antiproliferative Activity Against LNCaP Prostate Cancer Cells Where Unsubstituted Phenyl and Fluoro-Phenyl Analogs Are Inactive
In a direct head-to-head study of ten thiosemicarbazone derivatives synthesized from distinct furan-2-carbaldehydes, the derivative prepared from 5-(4-methoxyphenyl)furan-2-carbaldehyde (compound 8) showed an IC₅₀ of 13.31 μM against the LNCaP human prostate adenocarcinoma cell line [1]. By contrast, the thiosemicarbazone derived from the unsubstituted 5-phenylfuran-2-carbaldehyde analog (compound 6) and the 5-(2-fluorophenyl)furan-2-carbaldehyde analog (compound 7) showed no measurable antiproliferative activity (IC₅₀ >372.34 μM) against any of the seven human tumor cell lines tested, including LNCaP [1]. Furthermore, the 5-nitro-furan-2-carbaldehyde-derived thiosemicarbazone (compound 5), which was the most potent derivative overall (IC₅₀ range 13.36–27.73 μM across six cell lines), was notably inactive against the LNCaP cell line—the one line where the 4-methoxyphenyl analog showed selective activity [1]. This creates a selectivity inversion: the 4-methoxyphenyl derivative uniquely targets LNCaP prostate cancer cells among this congeneric series.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) against LNCaP prostate adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 13.31 μM (thiosemicarbazone derivative, compound 8) |
| Comparator Or Baseline | Compound 6 (5-phenyl analog): IC₅₀ >372.34 μM (inactive); Compound 7 (5-(2-fluorophenyl) analog): IC₅₀ >372.34 μM (inactive); Compound 5 (5-nitro analog): inactive against LNCaP despite IC₅₀ of 13.36–27.73 μM against six other cell lines |
| Quantified Difference | Target compound shows >28-fold lower IC₅₀ than phenyl/fluorophenyl analogs against LNCaP; nitro analog shows broad activity but lacks LNCaP selectivity |
| Conditions | Sulforhodamine B colorimetric assay; 48 h compound exposure; LNCaP cells maintained in DMEM with 10% fetal calf serum and 50 μg/mL gentamycin at 37°C, 5% CO₂ |
Why This Matters
For procurement decisions in prostate cancer-focused medicinal chemistry programs, the 4-methoxyphenyl derivative is the only 5-aryl-furan-2-carbaldehyde in this series that yields a thiosemicarbazone with measurable LNCaP activity, making it the rational choice over the cheaper but biologically irrelevant unsubstituted phenyl analog.
- [1] Hernández, W.; Carrasco, F.; Vaisberg, A.; Spodine, E.; Icker, M.; Krautscheid, H.; Beyer, L.; Tamariz-Angeles, C.; Olivera-Gonzales, P. Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. J. Chem. 2023, 2023, Article ID 5413236. DOI: 10.1155/2023/5413236. View Source
